11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining anthracene, benzoyl, and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the benzoyl group would produce benzyl alcohol derivatives .
Scientific Research Applications
11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in the central nervous system. The compound’s photophysical properties are attributed to the electronic transitions within the anthracene and benzodiazepine moieties, which can be modulated by external stimuli such as light or electric fields .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar photophysical applications.
Benzodiazepine Derivatives: Commonly used in medicinal chemistry for their therapeutic effects on the central nervous system.
Benzoyl Derivatives: Utilized in various organic synthesis applications due to their reactivity.
Uniqueness
11-(9-anthryl)-10-benzoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of anthracene, benzoyl, and benzodiazepine moieties, which confer distinct photophysical and chemical properties.
Properties
CAS No. |
352691-03-3 |
---|---|
Molecular Formula |
C36H30N2O2 |
Molecular Weight |
522.6g/mol |
IUPAC Name |
6-anthracen-9-yl-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H30N2O2/c1-36(2)21-29-33(31(39)22-36)34(32-26-16-8-6-14-24(26)20-25-15-7-9-17-27(25)32)38(30-19-11-10-18-28(30)37-29)35(40)23-12-4-3-5-13-23/h3-20,34,37H,21-22H2,1-2H3 |
InChI Key |
LCZNZXBQWMSUGH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)C1)C |
Origin of Product |
United States |
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